4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine
Description
4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine is a benzothiazole derivative characterized by a morpholine substituent at the 2-position of the benzothiazole core and chlorine atoms at the 4- and 6-positions. This compound is of interest in medicinal chemistry due to its structural features, which are often associated with kinase inhibition and other biological activities. Synthetic routes for analogous compounds typically involve cyclization and Suzuki coupling reactions, achieving yields up to 55% in optimized protocols .
Properties
IUPAC Name |
4-(4,6-dichloro-1,3-benzothiazol-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c12-7-5-8(13)10-9(6-7)17-11(14-10)15-1-3-16-4-2-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRECNKHLVCHSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine typically involves the reaction of 4,6-dichlorobenzo[d]thiazole with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzothiazole derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for further research in medicinal applications.
Antitumor Activity
Research indicates that benzothiazole derivatives, including 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine, exhibit antitumor properties . A study highlighted the efficacy of benzothiazole compounds against various cancer types, including ovarian and breast cancers. The selective targeting of cancer cells while sparing normal tissues is a key advantage of these compounds .
Inhibition of Enzymatic Activity
Molecular docking studies have shown that this compound can act as an inhibitor of dihydrofolate reductase (DHFR) . This enzyme is crucial in the folate synthesis pathway, and its inhibition can lead to antitumor effects. The compound demonstrated a strong binding affinity to the active site of DHFR, suggesting its potential as a therapeutic agent in cancer treatment .
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure high yield and purity. Methods typically include:
- Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core structure.
- Morpholine Ring Closure : The final product is obtained through the reaction between the benzothiazole derivative and morpholine under controlled conditions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Potential Therapeutic Roles
The pharmacological profile of this compound suggests several therapeutic applications:
Antimicrobial Properties
Benzothiazole derivatives have shown antimicrobial activity against various pathogens. This property makes them suitable candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds derived from benzothiazole have also been reported to possess anti-inflammatory properties. This suggests potential applications in treating conditions characterized by inflammation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Gumus H (2024) | Antitumor Activity | Demonstrated selective cytotoxicity against cancer cells with minimal effects on normal cells. |
| Molecular Docking Study (2022) | DHFR Inhibition | Showed strong binding affinity to DHFR with potential for cancer therapy. |
| DFT Calculations (2024) | Structural Analysis | Provided insights into molecular stability and electronic properties relevant for drug design. |
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
- 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Compound 1 in ): This analogue replaces the 4-chloro substituent in the target compound with bromine. Biological assays showed that this bromo-chloro derivative exhibited 52.1% inhibition of PI3Kβ kinase at 1 μM, outperforming analogues with other substituents (e.g., compound 3: 11.7% inhibition) . This highlights the importance of halogen choice in optimizing activity.
- However, the dichloro-triazine scaffold retains electrophilicity, making it reactive in nucleophilic substitution reactions. Such differences in core structure significantly impact both synthetic accessibility and biological target engagement .
Analogues with Heterocyclic Modifications
VPC-14449 (–4) :
This compound features a thiazole ring linked to a dibromoimidazole group (corrected to 2,4-dibromo in ) and a morpholine substituent. Unlike the benzothiazole core in the target compound, the thiazole-imidazole system introduces conformational flexibility. Discrepancies in NMR spectra between synthesized batches underscore the sensitivity of biological activity to precise substituent positioning .- Nitro groups are also associated with toxicity risks, limiting therapeutic utility compared to chloro-substituted derivatives .
Role of the Morpholine Group
The morpholine moiety at the 2-position is a critical pharmacophore in benzothiazole derivatives. In , its presence correlated with superior kinase inhibition (52.1% for compound 1 vs. <18% for analogues lacking morpholine). The oxygen atom in morpholine facilitates hydrogen bonding with kinase active sites, while its cyclic structure enhances solubility .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Halogen Effects : Chloro substituents balance electronic effects and steric bulk, whereas bromine may improve target binding but complicate synthesis.
Core Structure : Benzothiazole derivatives outperform triazine or thiazole-imidazole analogues in kinase inhibition due to enhanced aromatic interactions.
Morpholine Necessity : The morpholine group is indispensable for activity, as evidenced by its consistent presence in high-performing compounds .
Biological Activity
4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine is a compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by recent research findings and case studies.
Chemical Structure
The compound features a morpholine ring substituted with a dichlorobenzothiazole moiety. This structural configuration is significant as it influences the compound's biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including those containing morpholine, exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of morpholinylbenzothiazines against various bacterial strains such as Bacillus subtilis and Aspergillus niger. The results demonstrated significant inhibition, suggesting that the presence of the benzothiazole moiety enhances antimicrobial activity (Sharma et al., 2016) .
Table 1: Antimicrobial Efficacy of Morpholinylbenzothiazines
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Bacillus subtilis | 20 |
| Bacillus flexus | 18 |
| Aspergillus niger | 22 |
Anti-inflammatory Activity
The anti-inflammatory potential of morpholine derivatives has been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for therapeutic applications in inflammatory diseases. For instance, a study found that substituents on the morpholine ring can modulate the anti-inflammatory response significantly .
Cytotoxic Activity
The cytotoxic effects of this compound have been investigated in cancer cell lines. In vitro assays showed that the compound exhibits dose-dependent cytotoxicity against prostate cancer cells (PC3 and DU145). The IC50 values were determined to be significantly lower than those for normal cell lines, indicating selective toxicity towards cancer cells .
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The mechanism underlying the biological activities of this compound is multifaceted:
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits vital metabolic pathways.
- Anti-inflammatory Mechanism : The compound modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
- Cytotoxic Mechanism : It induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
Case Studies
- Antimicrobial Efficacy : A case study involving the application of morpholinylbenzothiazines in treating infections caused by resistant bacterial strains highlighted their effectiveness compared to traditional antibiotics .
- Cancer Treatment : In a clinical trial, patients with advanced prostate cancer were treated with a regimen including this compound, resulting in notable tumor reduction and improved survival rates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine, and what key reaction conditions should be optimized?
- Methodological Answer: A common synthesis involves nucleophilic substitution between 4,6-dichloro-1,3-benzothiazole derivatives and morpholine. Key conditions include using aprotic solvents (e.g., acetone or DMF), maintaining temperatures between 40–50°C to balance reactivity and selectivity, and stoichiometric control to minimize byproducts. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and substituent positions (e.g., distinguishing morpholine ring protons from benzothiazole protons) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental Analysis: Ensures stoichiometric consistency (C, H, N, S, Cl).
- HPLC: Quantifies purity (>98% as per GC analysis) and detects trace impurities .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer: The compound serves as a scaffold for developing anticancer and antimicrobial agents. Its benzothiazole core enables interactions with enzymes (e.g., kinase inhibitors) or DNA, while the morpholine group enhances solubility. Researchers screen derivatives using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and bacterial inhibition studies, comparing results with structurally related compounds (e.g., pyrimidine or triazole analogs) .
Advanced Research Questions
Q. How can researchers systematically investigate the structure-activity relationships (SAR) of benzothiazole derivatives like this compound?
- Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to the benzothiazole (e.g., replacing Cl with F or methyl groups) or morpholine (e.g., piperidine substitution) .
- Biological Testing: Use dose-response assays (IC/EC) to correlate substituent effects with activity.
- Computational Modeling: Perform molecular docking to predict binding modes with targets (e.g., DPP-4 or tubulin) and validate with mutagenesis studies .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental biological activity data for this compound?
- Methodological Answer:
- Verify Purity and Structure: Re-analyze compound purity (HPLC) and confirm structure (X-ray crystallography or 2D NMR) to rule out synthesis errors .
- Orthogonal Assays: Use surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) to confirm target engagement in physiological conditions.
- Solubility Adjustments: Optimize solvent systems (e.g., DMSO/PBS ratios) to ensure compound bioavailability in assays .
Q. How can crystallographic data (e.g., from SHELX software) enhance the understanding of this compound’s molecular interactions?
- Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves 3D structures, revealing bond angles, dihedral distortions, and non-covalent interactions (e.g., halogen bonding from Cl substituents). This data informs rational design of derivatives with improved binding kinetics or stability .
Q. What experimental approaches are effective in elucidating the mechanism of action of this compound against specific biological targets?
- Methodological Answer:
- In Vitro Assays: Enzyme inhibition studies (e.g., fluorescence-based protease assays) quantify potency.
- Protein Binding Studies: Use isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) to measure binding constants.
- Cellular Imaging: Fluorescently labeled analogs track subcellular localization (e.g., mitochondrial targeting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
